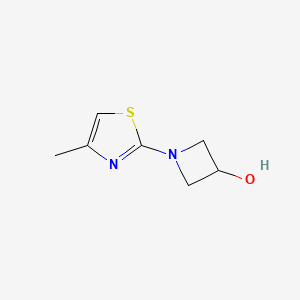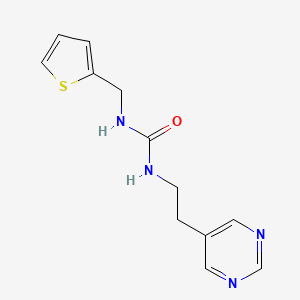
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTEU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTEU belongs to the class of urea derivatives, which have been extensively studied for their biological and pharmacological properties. In
Applications De Recherche Scientifique
Anticancer Activity
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and its derivatives demonstrate significant potential in cancer treatment. For instance, the derivative 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea has shown potent activity against chronic myeloid leukemia (CML) cells, with minimal cellular toxicity. It functions by reducing protein phosphorylation in the PI3K/Akt signaling pathway, which is crucial in CML progression (Li et al., 2019).
Enzyme Inhibition
These compounds have been explored for their role in inhibiting various enzymes, which is a key therapeutic strategy in treating diseases. For instance, NVP-BGJ398, a derivative, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This inhibition is significant in treating diseases where FGFR plays a critical role (Guagnano et al., 2011).
Neuroprotective Properties
Research indicates that urea and thiourea derivatives of pyrimidinyl compounds exhibit promising neuroprotective properties. These compounds have shown significant antiparkinsonian activity and may contribute to the development of new treatments for Parkinson's disease (Azam et al., 2009).
Synthesis Methods
Efficient synthesis methods for dihydropyrimidin-2-(1H)-ones, which include 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea derivatives, have been developed. These methods leverage ionic liquids and ultrasound irradiation, offering advantages in terms of reaction time and environmental impact (Gholap et al., 2004).
Antibacterial Activity
These urea derivatives have also been explored for their antibacterial properties. Novel compounds containing a sulfonamido moiety, synthesized from reactions involving pyrimidinyl ureas, have demonstrated high antibacterial activities. This research paves the way for developing new antibacterial agents (Azab et al., 2013).
Propriétés
IUPAC Name |
1-(2-pyrimidin-5-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(16-8-11-2-1-5-18-11)15-4-3-10-6-13-9-14-7-10/h1-2,5-7,9H,3-4,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKRKWMCFPECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)
![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)
![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)
![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)
![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)
![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)
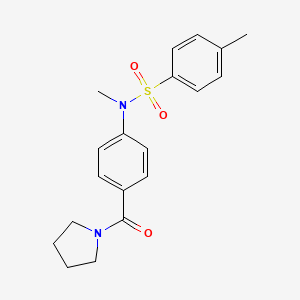
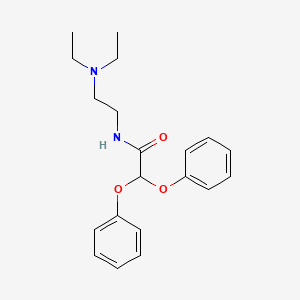
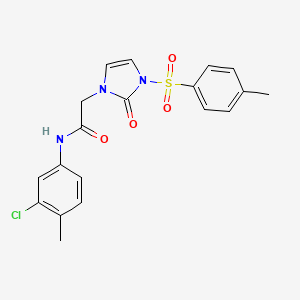
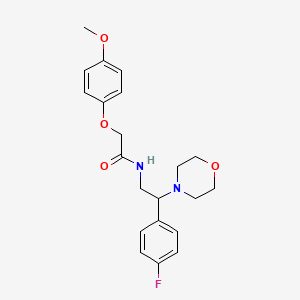
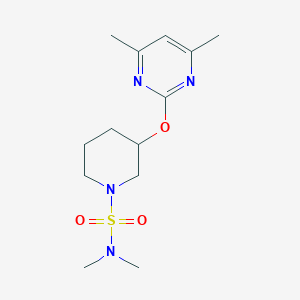

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)
